5-(3-Iodophenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(3-Iodophenyl)thiophene-2-carbaldehyde is an organosulfur compound that features a thiophene ring substituted with an iodophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Iodophenyl)thiophene-2-carbaldehyde typically involves the halogenation of thiophene derivatives followed by formylation. One common method is the halogen dance reaction, which utilizes dihalo-substituted thiophenes as starting materials. The reaction conditions often involve the use of N-iodosuccinimide or iodine in the presence of catalysts such as lithium diisopropylamide (LDA) to achieve the desired iodination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(3-Iodophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the iodine atom.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Iodophenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-Iodophenyl)thiophene-2-carbaldehyde is not well-documented. its reactivity is primarily influenced by the presence of the iodophenyl and aldehyde groups, which can participate in various chemical transformations. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the iodophenyl group, making it less reactive in certain substitution reactions.
5-Bromothiophene-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity patterns.
5-(4-Iodophenyl)thiophene-2-carbaldehyde: Similar structure but with the iodophenyl group in a different position, affecting its chemical properties.
Properties
Molecular Formula |
C11H7IOS |
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Molecular Weight |
314.14 g/mol |
IUPAC Name |
5-(3-iodophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H7IOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H |
InChI Key |
KTRZGXUTVSUCAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CC=C(S2)C=O |
Origin of Product |
United States |
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